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Introduction
Porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase, is a key

enzyme in the heme biosynthetic pathway. It catalyzes the head-to-tail condensation of four

molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, hydroxymethylbilane.[1][2]

[3][4] A deficiency in PBGD activity is the hallmark of Acute Intermittent Porphyria (AIP), an

autosomal dominant metabolic disorder characterized by life-threatening neurovisceral attacks.

[5] Measurement of PBGD activity in erythrocytes is a crucial diagnostic tool for identifying

individuals with AIP, including asymptomatic carriers, and for family screening.[6][7] This

application note provides a detailed protocol for the determination of PBGD activity in human

erythrocytes.

Principle of the Assay
The PBGD activity assay is based on the enzymatic conversion of PBG to

hydroxymethylbilane. In the absence of the subsequent enzyme in the pathway,

uroporphyrinogen III synthase, the highly unstable hydroxymethylbilane non-enzymatically

cyclizes to form uroporphyrinogen I.[1][2][3][4][8] This product is then oxidized to the stable and

fluorescent compound, uroporphyrin I, which can be quantified by fluorometric or
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spectrophotometric methods.[8][9][10] The rate of uroporphyrin I formation is directly

proportional to the PBGD activity in the sample.

Heme Biosynthesis Pathway
The following diagram illustrates the initial steps of the heme biosynthesis pathway, highlighting

the role of porphobilinogen deaminase.
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Caption: The role of Porphobilinogen Deaminase in the Heme Biosynthesis Pathway.

Experimental Protocol
This protocol is designed for the fluorometric determination of PBGD activity in human

erythrocytes.

Materials and Reagents
Whole blood collected in heparin or EDTA tubes

0.9% NaCl solution (saline), ice-cold

Tris-HCl buffer (e.g., 50 mM, pH 8.2)

Porphobilinogen (PBG) solution (e.g., 2 mM in Tris-HCl buffer)

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

Uroporphyrin I standard solution
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Distilled water

Equipment
Refrigerated centrifuge

Spectrophotometer or hemoglobinometer

Fluorometer with excitation at ~405 nm and emission at ~600-660 nm

Water bath or incubator at 37°C

Vortex mixer

Micropipettes and tips

Experimental Workflow
The diagram below outlines the major steps in the PBGD activity assay.
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Caption: Workflow for the Porphobilinogen Deaminase (PBGD) activity assay in erythrocytes.
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Step-by-Step Procedure
1. Erythrocyte Preparation

Collect whole blood in a heparin or EDTA-containing tube.[9][11] Protect the sample from

light and store it refrigerated.[9]

Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C.[1][11]

Carefully remove and discard the plasma and the buffy coat (the white layer of leukocytes

and platelets).[1]

Wash the packed erythrocytes by resuspending them in an equal volume of ice-cold 0.9%

saline.[1][11]

Centrifuge at 1,000-2,000 x g for 5-10 minutes at 4°C and discard the supernatant.[11]

Repeat the wash step two more times.

After the final wash, lyse the erythrocytes. This can be achieved by adding cold distilled

water to the packed cells or by freeze-thawing the packed cells.[1]

Determine the hemoglobin concentration of the hemolysate using a standard method.

2. Enzymatic Reaction

For each sample, prepare a test tube and a blank tube.

To both tubes, add an appropriate volume of the erythrocyte lysate.

Add Tris-HCl buffer to each tube.

Pre-incubate the tubes at 37°C for 5 minutes.

To initiate the reaction, add the PBG substrate to the "test" tube. Add an equal volume of

Tris-HCl buffer without PBG to the "blank" tube.

Incubate both tubes at 37°C for a defined period, typically 30-60 minutes, in the dark.[12]
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Stop the reaction by adding cold TCA solution to both tubes.[12] The TCA will precipitate the

proteins.

Vortex the tubes and let them stand on ice for 10 minutes.

Centrifuge at 2,500 x g for 10 minutes to pellet the precipitated protein.[12]

3. Fluorometric Measurement

Carefully transfer the supernatant from each tube to a clean cuvette.

Measure the fluorescence of the uroporphyrin I formed at an excitation wavelength of

approximately 405 nm and an emission wavelength between 600 nm and 660 nm.[10]

Prepare a standard curve using known concentrations of uroporphyrin I standard.

The fluorescence of the blank is subtracted from the test sample to correct for any

background fluorescence.

Data Analysis
Calculate the concentration of uroporphyrin I produced in each sample using the standard

curve.

Express the PBGD activity as nanomoles of uroporphyrin formed per hour per milligram of

hemoglobin (nmol uroporphyrin/h/mg Hb) or per milliliter of erythrocytes.[9]

Data Presentation
The following tables summarize typical PBGD activity levels. Actual reference ranges may vary

between laboratories.

Table 1: Reference Ranges for Porphobilinogen Deaminase Activity in Erythrocytes
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Status
PBGD Activity Range (nmol/mL
erythrocytes/hr)

Healthy Individuals 20 - 50[9]

Acute Intermittent Porphyria (AIP) Patients Approximately 50% of the lower limit of normal

Table 2: Example Porphobilinogen Deaminase Activity Results

Sample ID
Hemoglobin
(g/dL)

Uroporphyri
n Formed
(nmol/L)

Incubation
Time (hr)

PBGD
Activity
(nmol/h/mg
Hb)

Diagnosis

Control 1 14.5 150 1 1.03 Healthy

Control 2 13.8 142 1 1.03 Healthy

Patient A 15.0 70 1 0.47
Suspected

AIP

Patient B 12.9 65 1 0.50
Suspected

AIP

Troubleshooting and Considerations
Patient Preparation: Patients should abstain from alcohol for 24 hours prior to blood

collection, as ethanol can induce PBGD activity and lead to false-normal results.[11]

Sample Handling: Blood samples should be protected from light and kept refrigerated or

frozen until analysis to maintain enzyme stability.[7][9]

Assay Conditions: Optimization of pH, temperature, and incubation time may be necessary

to achieve optimal assay performance.[8]

Interference: Hemolysis in the original blood sample can affect the accuracy of the results.

Limitations: Approximately 10% of individuals with AIP may show normal or borderline PBGD

activity in erythrocytes due to tissue-specific isoforms of the enzyme.[7] In such cases,
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genetic testing may be required for a definitive diagnosis.

Conclusion
The measurement of porphobilinogen deaminase activity in erythrocytes is a reliable and

essential tool for the diagnosis of Acute Intermittent Porphyria. The protocol described in this

application note provides a robust method for determining PBGD activity, aiding in the

identification of affected individuals and at-risk family members. Adherence to proper sample

handling and assay conditions is critical for obtaining accurate and reproducible results.

Need Custom Synthesis?
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To cite this document: BenchChem. [Porphobilinogen Deaminase Activity Assay in
Erythrocytes: A Detailed Application Note and Protocol]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b132115#porphobilinogen-deaminase-
activity-assay-protocol-in-erythrocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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